molecular formula C11H14N2O B13051400 (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Cat. No.: B13051400
M. Wt: 190.24 g/mol
InChI Key: XPZNHIGQIVWLBN-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains a methoxy group.

    Nitrile Formation:

    Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group present in (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile.

    (3S)-3-Amino-3-(2-methoxy-3-methylphenyl)propanenitrile: Has a different position of the methoxy and methyl groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

XPZNHIGQIVWLBN-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@H](CC#N)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CC#N)N

Origin of Product

United States

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